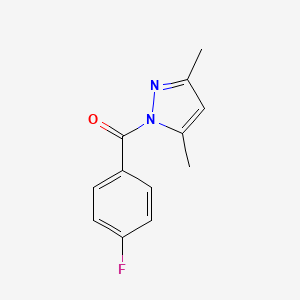

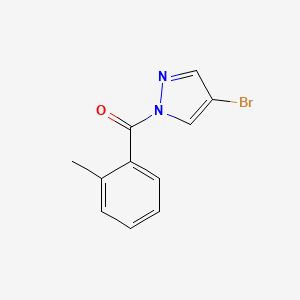

![molecular formula C13H15N3OS B5554550 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino precursors with cyanoacetate derivatives to form cyanoacetamido moieties, which then undergo further transformations to produce a diverse range of heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound serves as a precursor for synthesizing various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and coumarin rings. Such syntheses often involve one-pot reactions under mild conditions, highlighting the synthetic versatility of the cyanoacetamido moiety (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide can be elucidated through various spectroscopic techniques, including IR, 1H NMR, and elemental analyses. These methods help in determining the structural characteristics and confirming the presence of specific functional groups in the synthesized compounds. The structural analysis is crucial for understanding the compound's reactivity and interaction with various reagents (Elneairy et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide and related compounds includes interactions with a range of reagents, leading to the formation of diverse heterocyclic systems. These reactions often involve cyclization, condensation, and substitution reactions, showcasing the compound's potential as a versatile intermediate for synthesizing various heterocyclic derivatives with potential biological activities (Dotsenko et al., 2019).

Scientific Research Applications

Synthesis and Antitumor Evaluation

A novel synthesis involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the creation of polyfunctionally substituted heterocyclic compounds featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds, evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), exhibited significant inhibitory effects, highlighting their potential in cancer treatment (Shams et al., 2010).

Antimicrobial Activity

Further research into the synthetic capabilities of cyanoacetamide derivatives has revealed their effectiveness in producing compounds with notable antimicrobial properties. For instance, the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antibacterial and antifungal activities, comparable to those of standard drugs like streptomycin and fusidic acid. This showcases the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Assessment

The versatility of cyanoacetamide derivatives extends to the field of agriculture, where they serve as precursors for the synthesis of heterocycles with insecticidal properties. One study synthesized innovative heterocycles incorporating a thiadiazole moiety, which were then assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new insecticides that can help in crop protection (Fadda et al., 2017).

Heterocyclic Dye Synthesis

Cyanoacetamide derivatives have also been explored for their application in dye synthesis, specifically in creating novel antimicrobial acyclic and heterocyclic dyes. These dyes, synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibited significant antimicrobial activity against tested organisms, suggesting their utility in dyeing and textile finishing processes with added antimicrobial properties (Shams et al., 2011).

properties

IUPAC Name |

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-7-10-6-9-4-2-1-3-5-11(9)16-13(10)18-8-12(15)17/h6H,1-5,8H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOHJXLPEMNNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

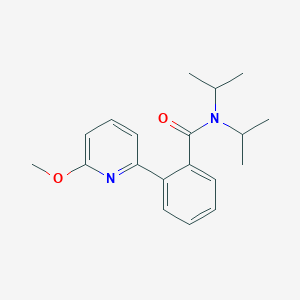

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

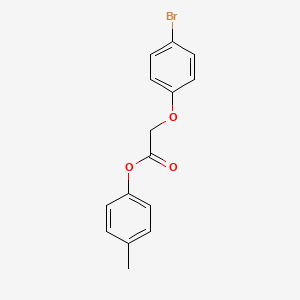

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

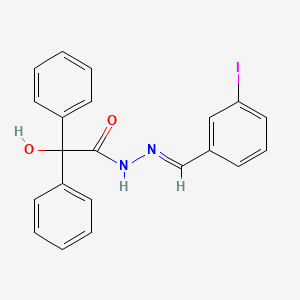

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)